A Technical Guide to 5-Chloro-1,3-dimethyl-1H-pyrazole (CAS: 54454-10-3)
A Technical Guide to 5-Chloro-1,3-dimethyl-1H-pyrazole (CAS: 54454-10-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1,3-dimethyl-1H-pyrazole is a halogenated heterocyclic compound widely utilized as a versatile intermediate in organic synthesis. Its structural motif, the pyrazole ring, is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active agents with diverse therapeutic applications, including anti-inflammatory, anticancer, and analgesic properties. This technical guide provides a comprehensive overview of the physicochemical properties, a key synthetic methodology for functionalization, reactivity, applications, and safety protocols associated with 5-Chloro-1,3-dimethyl-1H-pyrazole, serving as a critical resource for professionals in research and drug development.
Physicochemical and Spectroscopic Properties
5-Chloro-1,3-dimethyl-1H-pyrazole is typically a clear, light yellow liquid under standard conditions.[1] Its key physical and chemical properties are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 54454-10-3 | [2] |
| Molecular Formula | C₅H₇ClN₂ | [2] |
| Molecular Weight | 130.58 g/mol | [3] |
| Appearance | Clear light yellow liquid | [1] |
| Boiling Point | 60-62 °C @ 15 mmHg | [1] |
| Density | 1.137 g/cm³ | [1] |
| Flash Point | 153-155 °C | [1] |
| Refractive Index | 1.485 - 1.487 | [1] |
| Solubility | Soluble in Chloroform | [1] |
| logP (Octanol/Water) | 1.382 (Calculated) | [4] |
| Vapor Pressure | 3.55 mmHg @ 25 °C | [1] |
Table 2: Spectroscopic Data References
| Spectrum Type | Data Availability | Reference(s) |
| Mass Spectrometry | Electron Ionization (EI) spectrum available. | [2] |
| IR Spectroscopy | Data available in the NIST WebBook. | [2] |
| ¹H NMR | Data for derivatives are available, confirming structural motifs. | [1][5] |
| ¹³C NMR | Data for various pyrazole derivatives are documented. | [6][7][8] |
Synthesis and Reactivity
While various methods exist for pyrazole synthesis, a common and powerful method for functionalizing the pyrazole core is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto the C4 position, creating key derivatives like 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, an important pharmaceutical intermediate.[9]
Experimental Workflow: Vilsmeier-Haack Formylation
The following diagram illustrates the typical workflow for the synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde from 1,3-dimethyl-5-pyrazolone.
Caption: Workflow for the Vilsmeier-Haack formylation of a pyrazolone precursor.
Detailed Experimental Protocol (Representative)
The following protocol describes the synthesis of the key derivative, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[4][9]
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Reagent Preparation: In a three-neck flask under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃, 90 mmol) dropwise to a cooled (0 °C) solution of dimethylformamide (DMF, 60 mmol).
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Vilsmeier Reagent Formation: Stir the resulting mixture at 0 °C for approximately 20 minutes to form the Vilsmeier reagent.
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Addition of Starting Material: Slowly add 1,3-dimethyl-1H-pyrazol-5(4H)-one (30 mmol) to the solution.
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Reaction: Heat the reaction mixture to 80-90 °C for 1 to 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching: After completion, cool the mixture to room temperature and carefully pour it into 100 mL of ice water.
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Neutralization & Extraction: Adjust the pH of the aqueous solution to 7 using a sodium hydroxide solution. Extract the aqueous phase multiple times with ethyl acetate.
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Washing and Drying: Combine the organic layers and wash with a saturated sodium bicarbonate (NaHCO₃) solution. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.[4]
Reactivity and Derivative Synthesis
5-Chloro-1,3-dimethyl-1H-pyrazole is a valuable building block due to its key reactive sites. The chlorine atom at the C5 position can act as a leaving group in nucleophilic substitution reactions, while the hydrogen at the C4 position can be substituted, as seen in the Vilsmeier-Haack reaction. This dual reactivity allows for the synthesis of a wide array of more complex molecules.
Caption: Reactivity of the pyrazole core leading to diverse chemical derivatives.
Applications in Research and Drug Development
The pyrazole scaffold is a cornerstone in medicinal chemistry, and intermediates like 5-Chloro-1,3-dimethyl-1H-pyrazole are crucial for developing novel compounds.
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Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including metabolites of drugs like Zolazepam.[1] The unique substitution pattern and reactive chlorine handle make it an attractive starting point for building more complex drug candidates.
-
Agrochemicals: This compound and its derivatives are used to prepare insecticides and fungicides.[1][9] For instance, the formylated derivative can be converted into 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, a known insecticide.[9]
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Chemical Research: Its defined structure and predictable reactivity make it a valuable tool for exploring new synthetic pathways and studying reaction mechanisms in heterocyclic chemistry. The chloro and fluoro groups in its derivatives can enhance lipophilicity, potentially improving the bioavailability of final drug compounds.[1]
Safety and Handling
Proper handling of 5-Chloro-1,3-dimethyl-1H-pyrazole is essential in a laboratory setting. It is classified as an irritant and is harmful if swallowed.
Table 3: GHS Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and sealed.
-
First Aid:
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. In all cases of exposure, seek medical attention.
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Conclusion
5-Chloro-1,3-dimethyl-1H-pyrazole is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an essential building block for the synthesis of a wide range of functionalized molecules. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in research and development.
References
- 1. (5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-yl)(2-Fluorophenyl)Methanone [ranechem.com]
- 2. 5-Chloro-1,3-dimethylpyrazole [webbook.nist.gov]
- 3. CAS 54454-10-3 | 5-chloro-1,3-dimethyl-1H-pyrazole - Synblock [synblock.com]
- 4. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole(288-13-1) 13C NMR [m.chemicalbook.com]
- 9. Page loading... [guidechem.com]
